N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSBDNCEBIBQH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248147 | |
| Record name | Cyclopropanecarboxamide, N-(3R)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286317-54-1 | |
| Record name | Cyclopropanecarboxamide, N-(3R)-3-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286317-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide, N-(3R)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Design and Strategic Considerations
Retrosynthetic Analysis
The target compound is an amide derivative featuring a chiral (3R)-piperidine core linked to a cyclopropanecarboxamide group. Retrosynthetically, the molecule decomposes into two fragments:
- (3R)-Piperidin-3-amine : A chiral amine serving as the nucleophilic component.
- Cyclopropanecarboxylic acid : The electrophilic acylating agent.
Key challenges include preserving stereochemical integrity during amide bond formation and ensuring compatibility of functional groups under reaction conditions.
Detailed Preparation Methods
Protection/Deprotection Strategy Using Boc-Protected Intermediates
A widely adopted approach leverages tert-butoxycarbonyl (Boc) protection to safeguard the amine group during synthesis.
Starting Material: tert-Butyl N-[(3R)-Piperidin-3-yl]Carbamate Hydrochloride
This Boc-protected amine (PubChem CID: 45072451) is commercially available or synthesized via enantioselective methods.
Synthetic Steps :
- Deprotection :
- Reagents : 4 M HCl in dioxane
- Conditions : 0°C to room temperature, 2–4 hours
- Product : (3R)-Piperidin-3-amine hydrochloride
Neutralization :
- Reagents : Aqueous NaOH (2 M)
- Conditions : 0°C, 30 minutes
- Product : Free (3R)-piperidin-3-amine
Amide Coupling :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.
Critical Data Table: Boc-Mediated Synthesis
Direct Amidation Using Coupling Agents
Alternative protocols employ carbodiimide-based coupling agents to activate the carboxylic acid.
Protocol with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Reaction Scheme :
- Acid Activation :
- Cyclopropanecarboxylic acid + EDC + Hydroxybenzotriazole (HOBt) → Activated ester
- Amine Coupling :
- Activated ester + (3R)-Piperidin-3-amine → N-[(3R)-Piperidin-3-yl]cyclopropanecarboxamide
Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : 0°C → RT, 24 hours
- Yield : 80–85%
Advantages :
- Avoids handling corrosive acid chlorides.
- Higher yields due to efficient activation.
Comparative Data Table: Coupling Agents
| Coupling Agent | Solvent | Base | Time | Yield | Purity (NMR) |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | DIPEA | 24 h | 83% | 97% |
| HATU | DCM | TEA | 12 h | 78% | 98% |
Stereochemical Control and Enantiomeric Purity
Chiral Resolution Techniques
Racemic mixtures of piperidin-3-amine require resolution to isolate the (3R)-enantiomer.
Method :
- Chiral Auxiliaries : Use of (R)-Binap metal complexes for asymmetric synthesis.
- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
Performance Metrics :
Industrial-Scale Production Considerations
Process Optimization
Key Parameters :
- Catalyst Loading : Reduced EDC/HOBt to 1.1 equivalents lowers costs without compromising yield.
- Solvent Recovery : DCM and DMF recycled via distillation (85% recovery).
Economic Analysis :
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Cost per Kilogram | $12,500 | $3,200 |
| Purity | 98.5% | 99.1% |
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-tubercular agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially affecting neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in stereochemistry, substituents, or core scaffolds, leading to distinct pharmacological profiles. Below is a comparative analysis:
Key Observations
Stereochemical Impact :
- The (3R)-piperidine configuration in N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide is critical for binding to targets like KDM5A. Its (3S)-enantiomer (CAS 252906-74-4) shares similar physicochemical properties but may exhibit divergent biological activity due to altered spatial orientation .
Substituent Effects :
- Replacing the piperidine group with a thiazole ring (as in N-(thiazol-2-yl)cyclopropanecarboxamide ) shifts activity from enzyme inhibition to fungicidal action, highlighting the role of nitrogen heterocycles in target specificity .
Complex Hybrid Analogues :
- Compound 48 (from ) demonstrates how integrating the cyclopropanecarboxamide motif into larger scaffolds (e.g., pyrrolidine-pyrazole hybrids) enhances selectivity and potency against enzymes like KDM5A .
Commercial Availability :
- The hydrochloride salt of the (S)-enantiomer (CAS 1276045-27-2) is industrially available at 99% purity, emphasizing its utility in high-throughput synthesis .
Biological Activity
N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide, a compound characterized by its unique cyclopropane structure linked to a piperidine ring, has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 169.23 g/mol. Its structure features a piperidine ring and a cyclopropane moiety, which contribute to its distinct biological properties.
This compound interacts with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting metabolic pathways and cellular processes. For instance, it has been shown to bind effectively to neurotransmitter receptors involved in pain modulation and neuroprotection.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viruses, including HIV. Its derivatives have shown moderate protection against viral infections .
- Antibacterial and Antifungal Activity : The compound has been tested for its efficacy against various bacterial strains, demonstrating notable activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
- Cytotoxicity : The cytotoxic effects of this compound have been assessed using the MTT assay. Results indicated that the compound exhibits low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Case Studies
- Antiviral Screening : In a study evaluating the antiviral activity of piperidine derivatives, this compound demonstrated significant inhibition of HIV replication in vitro, highlighting its potential as a therapeutic agent against viral infections .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and other pathogenic bacteria at low concentrations (MIC values ranging from 15.6 to 62.5 µg/mL) while remaining non-toxic to human epithelial cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(Piperidin-3-yl)acetamide | C_8H_{10}N_2O | Studied for analgesic properties |
| N-(Piperidin-3-yl)propionamide | C_9H_{13}N_2O | Evaluated for anti-inflammatory effects |
| N-(Piperidin-3-yl)butyramide | C_{10}H_{15}N_2O | Investigated for metabolic effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide, and how can its stereochemical purity be validated experimentally?
- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with (3R)-piperidin-3-amine precursors. A common approach includes activating the carboxylic acid group (e.g., via mixed anhydrides or carbodiimide coupling agents) to facilitate amide bond formation . Stereochemical purity is validated using chiral HPLC or polarimetry, supported by nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry and absence of racemization. Discrepancies in molecular weight (e.g., C10H18N2O vs. C10H20N2O in some datasets) should be resolved via high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) are used to map reaction pathways, focusing on transition states and intermediates. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize conditions (e.g., solvent effects, temperature) . Computational validation should be paired with experimental kinetic studies (e.g., stopped-flow spectroscopy) to resolve discrepancies between predicted and observed reactivity .
Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. pH-dependent stability is evaluated via UV-Vis spectroscopy and LC-MS to monitor degradation products. Conflicting data on thermal stability (e.g., boiling point discrepancies in ) require replicated experiments under controlled humidity and inert atmospheres .
Advanced Research Questions
Q. How do stereochemical variations in the piperidine ring influence the compound’s biological activity, and what methods resolve conflicting structure-activity relationship (SAR) data?
- Methodological Answer : Comparative studies using enantiomeric pairs (e.g., (3R)- vs. (3S)-piperidine derivatives) are conducted via cell-based assays (e.g., receptor binding affinity). Conflicting SAR data may arise from impurities or solvent effects; orthogonal validation using X-ray crystallography or cryo-electron microscopy clarifies binding modes . Multivariate analysis (e.g., PCA) identifies experimental variables contributing to contradictions .
Q. What methodological challenges arise in optimizing reaction conditions for large-scale synthesis, and how can factorial design address them?
- Methodological Answer : Challenges include controlling exothermic reactions and minimizing byproducts. Factorial design (e.g., 2^k designs) systematically tests variables like catalyst loading, temperature, and solvent polarity. For example, a 3-factor design could optimize yield while reducing reaction time . Real-time process analytical technology (PAT) tools, such as inline FTIR, validate predicted optimal conditions .
Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Discrepancies often stem from oversimplified models (e.g., neglecting membrane permeability). Hybrid approaches combining molecular dynamics (MD) simulations with in vitro assays (e.g., Caco-2 cell monolayers) improve predictability. Bayesian statistical models integrate prior computational data with new experimental results to refine PK predictions .
Q. What strategies mitigate risks of racemization during functionalization of the cyclopropane or piperidine moieties?
- Methodological Answer : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) preserve stereochemistry during functionalization. Racemization is monitored via circular dichroism (CD) spectroscopy. Conflicting reports on racemization thresholds (e.g., in vs. 19) necessitate controlled studies with deuterated solvents to trace hydrogen exchange .
Data Contradiction Analysis
Q. How should researchers address conflicting molecular weight or purity data reported across sources?
- Methodological Answer : Cross-validate using orthogonal techniques:
- HRMS for exact molecular weight.
- Elemental analysis (EA) for empirical formula confirmation.
- NMR purity assays (e.g., qNMR with internal standards).
Discrepancies in (C10H20N2O) vs. (C10H18N2O) likely arise from typographical errors or unaccounted solvates. Re-synthesize the compound under standardized conditions and publish corrected data .
Q. What frameworks guide the interpretation of contradictory biological activity data in preclinical studies?
- Methodological Answer : Apply the ICReDD framework (), which uses reaction path searches and information science to identify experimental outliers. Meta-analyses of dose-response curves and toxicity thresholds (e.g., Hill slopes in EC50 values) isolate confounding variables like assay interference or compound aggregation .
Methodological Best Practices
- Safety Protocols : Adhere to PPE guidelines ( ) when handling reactive intermediates.
- Data Transparency : Publish raw spectral data (NMR, MS) in open repositories to resolve contradictions.
- Collaborative Validation : Engage multi-lab consortia to replicate critical findings, as proposed in the Contested Territories Network’s methodologies ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
